GluN1/2A Receptor Binding Affinity
In a head-to-head pharmacological equilibrium model using Xenopus oocytes expressing diheteromeric GluN1/2A receptors, MPX-004 exhibits a modulator binding dissociation constant (KB) of 9.3 nM, representing a 4.5-fold improvement over TCN-201 (KB = 42 nM) but an 8.5-fold weaker binding than the difluoro analog MPX-007 (KB = 1.1 nM) [1]. MPX-004 also shows enhanced negative modulation of glycine binding affinity (α = 0.0018) compared to TCN-201 (α = 0.0032) but less than MPX-007 (α = 0.00053) [1].
| Evidence Dimension | Modulator binding dissociation constant (KB) and allosteric binding interaction constant (α) at GluN1/2A diheteromers |
|---|---|
| Target Compound Data | MPX-004: KB = 9.3 nM, α = 0.0018 |
| Comparator Or Baseline | TCN-201: KB = 42 nM, α = 0.0032; MPX-007: KB = 1.1 nM, α = 0.00053 |
| Quantified Difference | MPX-004 KB is 4.5× lower (better) than TCN-201 and 8.5× higher (worse) than MPX-007; α is 1.8× lower than TCN-201 and 3.4× higher than MPX-007 |
| Conditions | Xenopus laevis oocytes expressing recombinant diheteromeric GluN1/2A receptors, two-electrode voltage-clamp (TEVC) electrophysiology, full equilibrium model |
Why This Matters
The intermediate binding affinity of MPX-004 positions it as a balanced tool compound—more potent than the original lead TCN-201 but less likely to saturate receptor occupancy at lower doses compared to the ultra-high affinity MPX-007, offering distinct advantages for dose-response studies.
- [1] Hansen, K.B., et al. (2024). Evaluation of allosteric NMDA receptor modulation by GluN2A-selective antagonists using pharmacological equilibrium modeling. Molecular Pharmacology, 100004. View Source
